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CMP-Neu5Ac

Cat. No.: B1255831
M. Wt: 636.4 g/mol
InChI Key: VFRHSOGUONIUOR-ZSJZSUAISA-M
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Description

Significance of Sialic Acids and their Activated Forms in Glycobiology

Sialic acids, a family of nine-carbon acidic sugars, hold a prominent position in vertebrate glycobiology, typically residing as the dominant terminal saccharides on numerous cell surface glycans oup.comsigmaaldrich.comnih.govfrontiersin.org. Their widespread distribution on outer cell membranes, lysosomal membranes, and secreted glycoproteins suggests crucial roles in stabilizing molecules and membranes, as well as modulating interactions with the environment nih.gov. The inherent negative charge of sialic acids, attributed to their carboxylic acid group at the C1 position, contributes to functions such as ion and drug binding, protein conformation stabilization, and enhancing mucin viscosity sigmaaldrich.comnih.gov.

Sialic acids are critical for proper mammalian development and are involved in fundamental biological processes including cell recognition, cell-cell attachment, signaling, and immune system functions sigmaaldrich.comfrontiersin.orgnih.govmdpi.comnih.gov. They act as ligands for various molecules, including lectins, antibodies, hormones, and are recognized by pathogenic viruses and bacteria mdpi.comnih.govfrontiersin.org. For instance, influenza virus binds to sialic acid on erythrocytes and other cell membranes oup.com. Furthermore, sialylated glycoconjugates can inhibit intermolecular and intercellular reactions and can mask recognition sites, allowing pathogens to evade host immune responses through "molecular mimicry" sigmaaldrich.comnih.govfrontiersin.orgnih.gov.

Given their critical roles, sialic acids must be in an activated form to participate in biosynthetic pathways. CMP-Neu5Ac serves as this crucial activated form, facilitating the transfer of N-acetylneuraminic acid (Neu5Ac) to various glycoconjugates nih.govglycodepot.com.

Overview of this compound's Central Role as a Nucleotide Sugar Donor in Sialylation Pathways

This compound (Cytidine 5′-monophosphate N-acetylneuraminic acid) is the essential activated sugar donor for all sialyltransferases, enzymes responsible for transferring a single sialic acid residue to an acceptor molecule or a growing oligosaccharide chain nih.govglycodepot.comresearchgate.netgoogle.com. This process, known as sialylation, is a fundamental glycosylation event that profoundly influences the structure and function of glycoproteins, glycolipids, and other sialoglycoconjugates nih.govglycodepot.comgoogle.com.

The biosynthesis of this compound is primarily catalyzed by the enzyme this compound synthetase (also known as CMP-N-acetylneuraminate synthetase or CMAS, EC 2.7.7.43) nih.govresearchgate.netsigmaaldrich.com. This enzyme condenses N-acetylneuraminic acid (Neu5Ac) with cytidine (B196190) triphosphate (CTP), releasing pyrophosphate nih.govresearchgate.netsigmaaldrich.com. In eukaryotic cells, the synthesis of this compound from free Neu5Ac and CTP takes place predominantly in the nucleus, a unique localization compared to other nucleotide sugar synthetases which are typically found in the cytoplasm nih.govsigmaaldrich.commdpi.comresearchgate.netbidmc.org. Once synthesized, this compound is transported from the nucleus to the Golgi apparatus, where various sialyltransferases utilize it as a substrate to add sialic acid residues to nascent glycoconjugates sigmaaldrich.commdpi.comresearchgate.netnih.gov.

The availability of this compound is a critical regulatory point in the sialylation pathway, and its synthesis is a prerequisite for the formation of sialylated glycoconjugates nih.govresearchgate.net. The importance of this compound is highlighted by the fact that interference with sialic acid activation can be embryonic lethal in mammals researchgate.net.

Historical Context of this compound Discovery and Functional Elucidation

The journey to understanding this compound began with the initial discoveries of sialic acids themselves. Gunnar Blix first isolated and crystallized sialic acids from salivary mucins in 1936, naming them "sialo" due to their origin oup.comnih.govglycoforum.gr.jp. Independently, Ernst Klenk isolated a similar substance from brain glycolipids (gangliosides) in 1941, designating it "neuraminic acid" oup.comnih.govglycoforum.gr.jp. It was later recognized that these were related sugar acids with a common core structure oup.com.

The complete structure, chemistry, and biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, were elucidated in the 1950s and 1960s by several research groups, notably those led by Saul Roseman and Leonard Warren nih.govnih.gov. A significant breakthrough came from the work of Saul Roseman and Donald G. Comb in the late 1950s, who made a series of discoveries that laid the biochemical foundation for sialic acid research oup.com. Roseman is credited with the original discovery of CMP-sialic acid and the unique enzyme, CMP-sialic acid synthetase, in the same bacterial strain bidmc.org. This finding was crucial as it identified the activated form of sialic acid necessary for its transfer oup.comresearchgate.net.

The molecular characterization and functional elucidation of mammalian this compound synthetase followed later. In 1998, the first mammalian this compound synthetase was cloned from Chinese hamster ovary (CHO) cells by a complementation approach, demonstrating its ability to rescue a deficiency in sialylated glycoconjugates oup.comoup.com. This enzyme was found to share conserved amino acid sequence motifs with bacterial this compound synthetases, suggesting an ancestral relationship in sialylation pathways across different organisms nih.govoup.comoup.com.

The understanding of this compound's synthesis and its role as a donor substrate has since propelled extensive research into sialylation pathways, their biological functions, and their implications in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N4NaO16P B1255831 CMP-Neu5Ac

Properties

Molecular Formula

C20H30N4NaO16P

Molecular Weight

636.4 g/mol

IUPAC Name

sodium;[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8?,9?,10-,12?,13?,14-,15-,16?,17-,20?;/m1./s1

InChI Key

VFRHSOGUONIUOR-ZSJZSUAISA-M

Isomeric SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]

Synonyms

CMP-Neu5Ac
cytidine-5'-monophospho-N-acetylneuraminic acid
cytidine-5'-monophosphosialic acid

Origin of Product

United States

Biosynthesis and Enzymatic Production of Cmp Neu5ac

De Novo Pathway of N-Acetylneuraminic Acid (Neu5Ac) Synthesis

The de novo pathway for Neu5Ac synthesis begins with uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) and proceeds through several enzymatic steps to yield free Neu5Ac nus.edu.sgnih.gov.

Initial Steps: UDP-N-Acetylglucosamine (UDP-GlcNAc) to N-Acetylmannosamine (ManNAc) and N-Acetylmannosamine-6-Phosphate (ManNAc-6P)

The initial and rate-limiting steps in the de novo sialic acid biosynthesis pathway involve the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc), followed by the phosphorylation of ManNAc to N-acetylmannosamine-6-phosphate (ManNAc-6P) nih.govnus.edu.sgnih.govuni.lu.

These critical initial reactions are catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK) nih.govnih.gov. The epimerase domain of GNE catalyzes the epimerization of UDP-GlcNAc to ManNAc and uridine diphosphate (B83284) (UDP) nih.govnih.govuni.lu. Subsequently, the kinase domain of GNE phosphorylates ManNAc to form ManNAc-6P nih.govnih.gov. The synthesis is highly dependent on the GNE enzyme, which catalyzes these first two steps.

N-Acetylneuraminic Acid 9-Phosphate (Neu5Ac-9P) Formation

Following the formation of ManNAc-6P, the next key step is the condensation reaction that leads to the synthesis of N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P) bmrb.ionus.edu.sgnih.gov.

N-Acetylneuraminic acid synthase (NANS), also known as N-acylneuraminate-9-phosphate synthase or sialic acid 9-phosphate synthase (SPS), catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) with ManNAc-6P to produce Neu5Ac-9P and inorganic phosphate (B84403) bmrb.ionus.edu.sgnih.gov. This enzyme is soluble and located in the cytosol. NANS is essential for sialic acid biosynthesis.

Dephosphorylation to Free N-Acetylneuraminic Acid (Neu5Ac)

The phosphorylated intermediate, Neu5Ac-9P, undergoes dephosphorylation to yield the free N-acetylneuraminic acid (Neu5Ac) bmrb.ionus.edu.sgnih.gov.

N-Acetylneuraminic acid 9-phosphate phosphatase (NANP), also known as N-acylneuraminate-9-phosphatase, is responsible for the hydrolysis of Neu5Ac-9P to form N-acetylneuraminic acid (Neu5Ac) and phosphate hmdb.canus.edu.sgnih.gov. This reaction is a crucial step in the biosynthesis of sialic acids hmdb.ca. However, studies indicate that NANP activity may not be essential for de novo sialic acid production, suggesting the presence of alternative phosphatase activities that can bypass NANP.

Once free Neu5Ac is synthesized, it is transported into the nucleus of eukaryotic cells where it undergoes activation to form CMP-Neu5Ac bmrb.iomitoproteome.orgnus.edu.sgnih.gov. This activation step is catalyzed by this compound synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase (EC 2.7.7.43) wikipedia.orgbmrb.ioctdbase.orgnus.edu.sg. CMAS utilizes cytidine (B196190) triphosphate (CTP) as an energy source to condense with Neu5Ac, yielding this compound and pyrophosphate (PPi) wikipedia.orgctdbase.org. The reaction involves a nucleophilic attack of the O2 atom of Neu5Ac onto the α-phosphate of CTP in a magnesium-dependent, ordered-sequential mechanism. In mammalian cells, over 90% of this compound synthetase activity is associated with the nuclear fraction, which is distinct from other nucleotide-sugar synthetases typically found in the cytoplasm mitoproteome.org. This nuclear localization may play a role in regulating this compound levels, as this compound can act as an allosteric inhibitor of UDP-GlcNAc 2-epimerase, thereby regulating its own production mitoproteome.org.

Pathway Summary Table

The following table summarizes the key enzymatic steps in the de novo biosynthesis of N-acetylneuraminic acid and its subsequent activation to this compound:

StepEnzymeSubstratesProductsLocation
1UDP-GlcNAc 2-Epimerase (GNE epimerase domain) nih.govUDP-N-Acetylglucosamine (UDP-GlcNAc) nih.govN-Acetylmannosamine (ManNAc), UDP nih.govCytosol nih.gov
2N-Acetylmannosamine Kinase (GNE kinase domain) nih.govN-Acetylmannosamine (ManNAc), ATPN-Acetylmannosamine-6-Phosphate (ManNAc-6P), ADP nih.govCytosol nih.gov
3N-Acetylneuraminic Acid Synthase (NANS)N-Acetylmannosamine-6-Phosphate (ManNAc-6P), Phosphoenolpyruvate (PEP)N-Acetylneuraminic Acid 9-Phosphate (Neu5Ac-9P), PhosphateCytosol
4N-Acetylneuraminic Acid 9-Phosphate Phosphatase (NANP) hmdb.canus.edu.sgN-Acetylneuraminic Acid 9-Phosphate (Neu5Ac-9P) hmdb.canus.edu.sgN-Acetylneuraminic Acid (Neu5Ac), Phosphate hmdb.canus.edu.sgCytosol nih.gov
5This compound Synthetase (CMAS) wikipedia.orgN-Acetylneuraminic Acid (Neu5Ac), Cytidine Triphosphate (CTP) wikipedia.orgThis compound, Pyrophosphate (PPi) wikipedia.orgNucleus mitoproteome.orgnus.edu.sg

Metabolic Flux and Intracellular Homeostasis of Cmp Neu5ac

Intracellular Pool Dynamics and Flux Analysis of CMP-Neu5Ac

The intracellular pool dynamics of this compound are influenced by a delicate balance between its biosynthesis and utilization. The synthesis of Neu5Ac, the precursor to this compound, begins in the cytosol. Glucose enters the hexosamine biosynthetic pathway (HBP) to produce UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.comnih.gov UDP-GlcNAc is then converted to N-acetylmannosamine (ManNAc) by UDP-N-acetylglucosamine-2-epimerase (UDP-GlcNAc-2-epimerase), an enzyme whose activity is feedback-inhibited by this compound, providing a crucial regulatory mechanism for controlling intracellular this compound levels. acs.org ManNAc is subsequently phosphorylated to ManNAc-6-phosphate (ManNAc-6-P) by ManNAc kinase. mdpi.comacs.org Sialic acid synthase (NANS) then converts ManNAc-6-P and phosphoenolpyruvate (B93156) (PEP) to Neu5Ac-9-phosphate (Neu5Ac-9-P), which is dephosphorylated by a specific phosphatase to yield free Neu5Ac in the cytoplasm. mdpi.comnih.govacs.orgnih.gov

Activation of Neu5Ac to this compound occurs in the nucleus, catalyzed by CMP-N-acetylneuraminate synthetase (CMAS), also known as CMP-sialic acid synthetase (CSAS), using cytidine (B196190) triphosphate (CTP). mdpi.comnih.govacs.orgnih.govnih.gov Both Neu5Ac and this compound are small enough to move in and out of the nucleus through nuclear pores. researchgate.net The concentration of the UDP-GlcNAc pool directly affects the proportion of sialic acid precursors like this compound. researchgate.netnih.gov

Research findings indicate that metabolic flux to CMP-sialic acid is increased in highly metastatic cancer cells, suggesting its role in disease progression. frontiersin.org Techniques such as high-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) and in situ 31P NMR spectroscopy have been employed to quantify intracellular levels and monitor the time course of this compound synthesis and degradation. oup.comoup.comcanada.ca Studies have shown that the conversion rate of Neu5Ac into this compound can be significantly affected by the presence of inorganic pyrophosphatase, although this enzyme is not involved in CMP-sialic acid degradation. oup.com

Transport Mechanisms of this compound Across Cellular Compartments

Once synthesized, this compound is transported from the cytosol, where it is primarily synthesized, into the Golgi apparatus lumen. acs.orgnih.govucsd.edu This transport is a critical step, as sialylation reactions catalyzed by sialyltransferases occur within the Golgi lumen. patsnap.commdpi.comacs.org

The transport of this compound into the Golgi lumen is mediated by specific membrane proteins belonging to the Nucleotide Sugar Transporter (NST) family. nih.govcreative-biolabs.comnih.gov The primary transporter responsible for CMP-sialic acid translocation is the CMP-sialic acid transporter (CST), encoded by the SLC35A1 gene. patsnap.comnih.govcreative-biolabs.comnih.gov SLC35A1 is a highly conserved type III transmembrane protein located exclusively in the Golgi apparatus, where it co-localizes with sialyltransferases. nih.govcreative-biolabs.com

SLC35A1 functions as an antiporter, meaning it translocates cytosolic CMP-sialic acid into the Golgi lumen in exchange for a lumenal nucleotide monophosphate, specifically CMP. nih.govoup.comgriffith.edu.au This antiport mechanism is crucial for maintaining a constant supply of CMP-sialic acid within the Golgi lumen while simultaneously removing the CMP byproduct, which can then be recycled in the cytosol. nih.govoup.comgriffith.edu.au Studies using proteoliposomes have demonstrated that the transport of this compound is stimulated by the presence of CMP in the trans compartment (lumen), consistent with an antiport mechanism. nih.govoup.comgriffith.edu.au

Mutations in SLC35A1 can lead to congenital disorders of glycosylation (CDG2F), characterized by under-glycosylated serum proteins and severe neurological phenotypes, highlighting the essential role of this transporter in proper glycosylation. creative-biolabs.comnih.gov Structural analysis suggests that SLC35A1 possesses three pockets in its central cavity that contribute to substrate specificity: a nucleobase pocket, a middle pocket, and a sugar pocket. nih.gov

The activity of the this compound transporter (SLC35A1) is subject to various regulatory factors. Transport is dependent on membrane integrity, temperature, time, and protein concentration. oup.comgriffith.edu.au It is specifically inhibited by CMP, but not by other nucleotides like AMP or UDP. oup.comgriffith.edu.au The apparent Michaelis constant (K_m) for this compound transport has been reported in the range of 1.4 µM to 32.9 µM, depending on the experimental system. oup.comgriffith.edu.au

Coexpression of the CMP-sialic acid transporter has been shown to reduce the levels of N-glycolylneuraminic acid (Neu5Gc) and increase Neu5Ac levels in recombinant glycoproteins in Chinese hamster ovary (CHO) cells. nih.gov This suggests that facilitated transportation of Neu5Ac into the Golgi apparatus by CMP-sialic acid transporter can influence the turnover rate of Neu5Ac to Neu5Gc, particularly in systems where this compound hydroxylase (CMAH) activity is present. nih.gov

Catabolism and Turnover of this compound

The catabolism and turnover of this compound are essential for regulating its intracellular concentrations and for the recycling of its constituent components.

While this compound primarily functions as a donor for sialyltransferases, it can also undergo enzymatic hydrolysis. A Golgi-lumen-associated CMP-sialic acid hydrolase has been identified, which can hydrolyze CMP-sialic acid. nih.gov This hydrolase exhibits no apparent specificity for either this compound or CMP-Neu5Gc. nih.gov

In non-human mammals, this compound can be converted to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) by the enzyme this compound hydroxylase (CMAH). ucsd.eduwikipedia.orgnih.govelifesciences.org However, humans have an irreversibly mutated CMAH gene, leading to the loss of this enzymatic activity and making Neu5Ac the sole outermost sialic acid in human cells. wikipedia.orgelifesciences.orgnih.gov The turnover of this compound can be influenced by the concentration of the enzyme responsible for its conversion. nih.gov

Similarly, the CMP molecule released from the sialyltransferase reaction in the Golgi lumen is transported back to the cytosol by the CMP-sialic acid transporter (SLC35A1). nih.govoup.comgriffith.edu.au This recycled CMP can then be re-phosphorylated to CTP, which is subsequently used again by CMP-N-acetylneuraminate synthetase to activate more Neu5Ac, completing the recycling loop and minimizing the need for de novo synthesis of CMP. google.com This recycling system is crucial for the efficient and continuous process of sialylation. google.com

Cmp Neu5ac As a Sialyl Donor in Glycoconjugate Synthesis

General Principles of Sialyltransferase-Mediated Sialylation

Sialylation is the enzymatic process by which sialic acid residues are transferred to nascent glycan chains. nus.edu.sg This intricate process is orchestrated by a specialized family of enzymes known as sialyltransferases (STs). ctdbase.orgnus.edu.sgnih.gov Sialyltransferases facilitate the transfer of a sialic acid residue from the high-energy donor molecule, CMP-sialic acid (specifically CMP-Neu5Ac), to a suitable acceptor molecule. ctdbase.orgmitoproteome.orgwikipedia.orgnus.edu.sgmitoproteome.orgnih.gov Common acceptor molecules include glycan structures terminating in galactose (Gal), N-acetylgalactosamine (GalNAc), or even another sialic acid residue. ctdbase.orgmitoproteome.orgnih.gov

The biosynthesis of this compound in eukaryotic cells initiates in the cytosol, where N-acetylneuraminic acid (Neu5Ac) is synthesized through a multi-step pathway. ctdbase.orgnus.edu.sgdsmz.deuni.lunih.gov Subsequently, Neu5Ac is transported into the nucleus where it is activated by cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CMP-sialic acid synthetase (CMAS, also known as CMP-sialic acid synthetase or CSS). ctdbase.orgnih.govnus.edu.sgmitoproteome.orgfishersci.bedsmz.deuni.lunih.govciteab.com Following its synthesis, this compound is then transported from the nucleus into the Golgi apparatus, where the sialyltransferases are localized and carry out the final transfer reaction. ctdbase.orgnus.edu.sgfishersci.beuni.lunih.govciteab.com

Sialyltransferases are characterized as inverting glycosyltransferases. ctdbase.orgwikipedia.orgmetabolomicsworkbench.orguni.lu This means they catalyze the formation of an α-sialyl linkage in the product from the β-linked sialic acid present in the CMP-sialic acid donor. ctdbase.orgwikipedia.orgmetabolomicsworkbench.org This stereochemical inversion typically occurs via a single displacement mechanism, where the acceptor hydroxyl group performs a nucleophilic attack on the C2 anomeric center of the sialic acid moiety within the donor substrate. ctdbase.orgmetabolomicsworkbench.orgbmrb.iowikipedia.orguni-freiburg.de

Diversity and Classification of Sialyltransferases Utilizing this compound

Sialyltransferases represent a diverse enzymatic family, with approximately twenty distinct types identified and characterized across various species, including humans, mice, and chickens. wikipedia.orgnih.gov These enzymes are primarily classified based on two key criteria: the specific glycosidic linkage they form (e.g., α2,3-, α2,6-, or α2,8-) and the nature of their primary monosaccharide acceptor, which can be galactose, N-acetylgalactosamine, or another sialic acid residue. nus.edu.sgnih.govmetabolomicsworkbench.orgwikipedia.orgnih.govnih.govwikipedia.org

All known animal sialyltransferases are grouped within the glycosyltransferase family GT29 in the Carbohydrate-Active enZymes (CAZy) database. ctdbase.orgnih.govnih.gov This classification suggests a common modular organization, typically a GT-A-like fold, and a shared ancestral origin. ctdbase.orgnih.govnih.gov Despite their functional diversity, these enzymes share conserved sequence motifs, often referred to as "sialylmotifs" (L, S, III, and VS). These motifs are fundamental for maintaining the enzyme's three-dimensional structure, facilitating substrate binding, and enabling catalytic activity. guidetopharmacology.orgmetabolomicsworkbench.orgnih.gov

Within the GT29 family, vertebrate sialyltransferases are further subdivided into four main families, each characterized by its specific acceptor preference and linkage formation: ST3GAL, ST6GAL, ST6GALNAC, and ST8SIA. citeab.commetabolomicsworkbench.orgnih.govwikipedia.org

Substrate Specificity and Linkage Formation (e.g., α2,3-, α2,6-, α2,8-sialyltransferases)

The distinct families of sialyltransferases exhibit precise substrate specificities, leading to the formation of different sialyl linkages:

ST3GAL Family: Members of the ST3GAL family catalyze the transfer of Neu5Ac to the 3-hydroxyl (3-OH) group of terminal galactose (Gal) residues. metabolomicsworkbench.orgnih.govwikipedia.org This linkage is commonly found in N-linked glycans, O-linked glycans (mucin-type), and various glycolipids, including gangliosides. nih.govmetabolomicsworkbench.orgnih.govwikipedia.org Examples within this family include ST3Gal I, II, III, IV, V, and VI. nih.govwikipedia.org Notably, ST3Gal V specifically utilizes lactosylceramide (B164483) (Lac-Cer) and, to a lesser extent, galactosylceramide (Gal-Cer) as glycosphingolipid substrates, leading to the formation of α2,3-monosialylated gangliosides such as GM3 and GM4. nih.gov

ST6GAL Family: Enzymes in the ST6GAL family are responsible for adding Neu5Ac to the 6-hydroxyl (6-OH) group of terminal galactose (Gal) residues. metabolomicsworkbench.orgwikipedia.org Their primary substrates are typically N-glycans. metabolomicsworkbench.orgwikipedia.org ST6Gal I is a well-studied member of this family. guidetopharmacology.org

ST6GALNAC Family: The ST6GALNAC family of sialyltransferases transfers Neu5Ac to the 6-hydroxyl (6-OH) group of N-acetylgalactosamine (GalNAc) residues. metabolomicsworkbench.orgwikipedia.org This type of linkage is frequently observed in O-glycans and certain glycolipids. metabolomicsworkbench.orgwikipedia.org

ST8SIA Family: Sialyltransferases belonging to the ST8SIA family are unique in their ability to catalyze the formation of α2,8-linkages. nih.govwikipedia.orgnih.gov These enzymes elongate existing α2,3- or α2,6-linked sialic acid residues, leading to the synthesis of oligosialic acids and long polymers of sialic acids, known as polysialic acid. nih.govnih.gov ST8Sia enzymes can transfer sialic acid from CMP-sialic acid onto a terminal α2,3-, α2,6-, or α2,8-linked sialic acid on the acceptor.

The following table summarizes the primary specificities of the main sialyltransferase families:

Sialyltransferase FamilyLinkage FormedPrimary AcceptorTypical Glycan Type
ST3GALα2,3-Galactose (Gal)N-glycans, O-glycans, Glycolipids (Gangliosides) metabolomicsworkbench.orgnih.govwikipedia.org
ST6GALα2,6-Galactose (Gal)N-glycans metabolomicsworkbench.orgwikipedia.org
ST6GALNACα2,6-N-acetylgalactosamine (GalNAc)O-glycans, Glycolipids metabolomicsworkbench.orgwikipedia.org
ST8SIAα2,8-Sialic Acid (Sia)Oligosialic/Polysialic Acids on Glycoproteins & Glycolipids nih.govwikipedia.orgnih.gov

Enzymatic Mechanisms of Sialyltransferases

Sialyltransferases operate through an inverting mechanism, which is characteristic of many glycosyltransferases. ctdbase.orgwikipedia.orgmetabolomicsworkbench.orguni.lu This involves a single displacement reaction, where no covalent intermediate is formed between the this compound substrate and the enzyme. wikipedia.org During catalysis, a nucleophilic attack occurs from the hydroxyl group of the acceptor molecule onto the C2 anomeric carbon of the sialic acid moiety of the this compound donor. ctdbase.orgmetabolomicsworkbench.orgbmrb.iouni-freiburg.de This attack is often facilitated by a catalytic base residue within the enzyme, which deprotonates the acceptor hydroxyl group. ctdbase.orgbmrb.io

Specific amino acid residues within the active site of sialyltransferases are crucial for interacting with both the donor (this compound) and acceptor substrates, thereby dictating the enzyme's substrate specificity and catalytic efficiency. bmrb.ionih.gov For instance, studies on the bacterial sialyltransferase Cst-II have identified conserved residues such as Asn-51, Tyr-81, and Arg-129 as critical for acceptor binding, with His-188 proposed to act as a general base. bmrb.io

Structural Insights into this compound Binding by Sialyltransferases

Structural analyses, particularly through X-ray crystallography, of various sialyltransferases have provided significant insights into how this compound binds to these enzymes. ctdbase.orgguidetopharmacology.orgmetabolomicsworkbench.orgbmrb.iowikipedia.orguni-freiburg.de These studies have revealed that CMP and the Neu5Ac moiety of this compound engage in multiple noncovalent interactions with residues within the enzyme's active site. metabolomicsworkbench.orgwikipedia.org These binding interactions are typically observed within the nucleotide-binding Rossmann fold, a common structural motif found in GT-A fold enzymes. metabolomicsworkbench.orgwikipedia.org

A conserved sialylmotif scaffold underlies the this compound binding site across different sialyltransferases, highlighting common architectural features. metabolomicsworkbench.org Specific residues are known to interact with both the phosphate (B84403) and the N-acetylneuraminic acid portions of this compound. For example, in human ST6GAL1, the Tyr354 residue interacts with both the phosphate and Neu5Ac moieties, and its conformation can change upon substrate binding. guidetopharmacology.orgmetabolomicsworkbench.org The binding mode of the sialic acid moiety itself directly involves the sialylmotifs L, S, and III, which position the sialylmotif VS in close proximity. guidetopharmacology.org

Interestingly, the side chain at the C-5 position of the sialic acid residue in this compound is often directed towards an empty space at the protein surface. guidetopharmacology.orgmetabolomicsworkbench.org This structural observation suggests that sialyltransferases may tolerate certain modifications at this position, which has implications for the synthesis of modified glycoconjugates. guidetopharmacology.orgmetabolomicsworkbench.org Furthermore, some bacterial sialyltransferases, such as Neisseria meningitidis NST, exhibit unique structural features, including a homodimeric, composite active site where the donor sugar binding is mediated by a domain swap from one monomer. uni-freiburg.de

Roles of this compound in the Biosynthesis of Specific Sialylated Glycans

This compound serves as the essential donor for the biosynthesis of all types of sialylated glycans, encompassing both glycoproteins and glycolipids. mitoproteome.orgmitoproteome.orgciteab.com The addition of sialic acid residues, facilitated by this compound, imparts a net negative charge to the glycans at physiological pH, significantly influencing the biophysical properties of cells and their interactions within biological systems. nus.edu.sg

Glycolipids (e.g., Gangliosides)

Gangliosides constitute a critical class of sialylated glycolipids, which are particularly abundant in the neuronal membranes of the brain, playing vital roles in neural transmission and synaptogenesis. wikipedia.orgmitoproteome.org In humans, the sialic acids found on gangliosides are almost exclusively N-acetylneuraminic acid (Neu5Ac) and its O-acetylated derivatives.

This compound is the direct precursor molecule for the sialylation steps involved in ganglioside biosynthesis. mitoproteome.orgnus.edu.sgmetabolomicsworkbench.orgciteab.com Specific sialyltransferases, notably members of the ST3GAL family, are intimately involved in the synthesis of these complex glycolipids. nih.govnih.govwikipedia.org For instance, ST3Gal V is known to primarily utilize lactosylceramide (Lac-Cer) and to a lesser extent galactosylceramide (Gal-Cer) as glycosphingolipid acceptors to produce α2,3-monosialylated gangliosides, including GM3 and GM4. nih.gov Additionally, ST8Sia enzymes can contribute to the formation of polysialic acid structures on various sialylated N-acetyllactosamine oligosaccharides found in glycoproteins and also on α2,3-sialylated glycosphingolipids like ganglioside GM3. The cellular concentration of this compound can directly impact the efficiency and extent of sialylation in ganglioside synthesis. metabolomicsworkbench.orgfishersci.be

Glycoproteins (e.g., N-linked and O-linked Glycans)

Sialic acids, particularly Neu5Ac, are commonly found as terminal residues on the glycans of glycoproteins and glycolipids on eukaryotic cell surfaces nih.gov. These sialylated glycans are integral to regulating various cellular functions and are involved in extracellular recognition events nih.gov. The transfer of sialic acids from this compound to glycoprotein (B1211001) precursors is mediated by sialyltransferases, which are typically type II membrane proteins localized within the Golgi apparatus in mammalian cells wikipedia.orgnih.gov.

The diversity of sialic acid linkages contributes to the complexity and functional specificity of glycoconjugates. Neu5Ac can form several linkages, including α2-3, α2-6, α2-8, and α2-9. In nature, Neu5Ac residues are predominantly found α2-3 or α2-6 linked to galactose (Gal) and N-acetylgalactosamine (GalNAc), α2-6 linked to N-acetylglucosamine (GlcNAc), and α2-8 or α2-9 linked to another Neu5Ac residue nus.edu.sg. Different sialyltransferases exhibit distinct substrate specificities; for instance, human ST3Gal IV is known to sialylate both N-linked and O-linked glycans wikipedia.org.

In the realm of enzymatic synthesis, this compound is indispensable for producing sialylated glycans for research and therapeutic applications. Strategies combining automated glycan assembly with enzymatic sialylation have proven effective for the efficient production of these complex structures nih.gov. Research findings indicate high conversion rates for enzymatic sialylation reactions utilizing this compound. For substrates featuring 1,4-linked terminal galactose residues, such as GM3, SPG, and SLPG precursors, conversions exceeding 95% have been achieved with 1.1 equivalents of this compound and 30 mU of sialyltransferase per mmol of substrate. However, efficiency can be lower for substrates with 1,3-linked galactoses, like GM1b and sLC4 precursors, necessitating increased enzyme and this compound quantities to achieve high conversion nih.gov.

Substrate Type Linkage Type This compound Equivalents Sialyltransferase (mU/mmol substrate) Conversion Rate (%) Reference
1,4-linked terminal Gal α2-3 1.1 30 >95 nih.gov
1,3-linked Gal (sLC4) α2-3 Not specified (more) 120 86 nih.gov
1,3-linked Gal (GM1b) α2-3 4 Not specified (more) 87 nih.gov

Polysialic Acid (PolySia) Synthesis

Polysialic acid (PolySia) is a unique linear homopolymer of Neu5Ac residues, primarily linked through α-2,8 glycosidic bonds metabolomicsworkbench.orghmdb.ca. This highly dynamic glycan plays critical roles in neural development, cell adhesion, and various other biological processes. The biosynthesis of PolySia relies on this compound as the activated donor molecule, which is then polymerized by specific polysialyltransferases, such as the α-2,8 sialyltransferase encoded by the neuS gene metabolomicsworkbench.orghmdb.ca.

The pathway for PolySia biosynthesis involves several key enzymatic steps. N-acylneuraminate cytidylyltransferase (NeuA) is a bifunctional enzyme that catalyzes the activation of free sialic acid (Neu5Ac) to this compound metabolomicsworkbench.org. Prior to this, Neu5Ac itself is synthesized by Neu5Ac synthase (NeuB) from precursors like N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (B93156) (PEP) metabolomicsworkbench.org. Research indicates that the activity of α-2,8 sialyltransferase can be a limiting factor in the polysialic acid polymerization process metabolomicsworkbench.org. Furthermore, certain CMP substitutions, such as those derived from 8-keto-sialic acid, have been shown to preferentially inhibit polysialic acid synthesis. When metabolically processed into CMP-8-keto-Neu5Ac, this analogue can serve as a substrate for recombinant sialyltransferases, leading to a disruption in the synthesis of α2,8-linked sialic acids, thereby affecting PolySia formation uni.lu.

Sialylated Oligosaccharides

This compound is universally recognized as the activated sugar donor for sialyltransferases in the synthesis of sialylated oligosaccharides, enabling the transfer of a single sialic acid residue to an acceptor molecule or a growing oligosaccharide chain nih.gov. The increasing demand for large-scale production of complex sialylated oligosaccharides, particularly for pharmaceutical and biotechnological applications, has driven significant advancements in enzymatic and biotechnological synthesis methods nih.govnih.gov.

Chemical synthesis of these complex structures often faces challenges due to multiple protection and deprotection steps. Consequently, significant efforts have been directed towards enzymatic and biotechnological approaches, which offer advantages in terms of efficiency and selectivity nih.gov. Engineered microorganisms, such as Escherichia coli, have been developed to produce sialylated oligosaccharides by heterologously expressing genes encoding key enzymes like this compound synthetase (neuA) and sialic acid synthase (neuB) nih.govnih.gov. This allows for the in situ production of this compound, which then acts as the donor for co-expressed sialyltransferases to form the desired oligosaccharides nih.gov.

Genetic and Molecular Basis of Cmp Neu5ac Metabolism

Genes Encoding Enzymes of CMP-Neu5Ac Biosynthesis and Utilization

The synthesis and subsequent use of this compound are orchestrated by a series of enzymes, each encoded by specific genes. These genes are fundamental to the production of sialylated glycoconjugates that play crucial roles in numerous biological processes.

The biosynthesis of this compound in vertebrates is a multi-step process that primarily takes place in the cytosol and nucleus. It begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the formation of this compound, which is then transported to the Golgi apparatus for use by sialyltransferases. imrpress.comreactome.org The key genes and the enzymes they encode in this pathway are:

GNE (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase): This gene encodes a bifunctional enzyme that catalyzes the first two committed steps in sialic acid biosynthesis. The epimerase domain converts UDP-GlcNAc to N-acetylmannosamine (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to form ManNAc-6-phosphate. imrpress.comreactome.org GNE is a rate-limiting enzyme in this pathway. researchgate.netnih.gov

NANS (N-acetylneuraminic acid phosphate (B84403) synthase): The NANS gene product catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). imrpress.comreactome.org

NANP (N-acetylneuraminic acid 9-phosphate phosphatase): This enzyme is responsible for the dephosphorylation of Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac). nih.gov However, studies have shown that a knockout of NANP does not significantly alter the levels of CMP-sialic acids, suggesting the existence of an alternative bypass pathway. imrpress.com

CMAS (CMP-N-acetylneuraminic acid synthetase): Located in the nucleus, this enzyme catalyzes the final step in the biosynthesis of the activated sugar nucleotide. nih.govgenecards.org It transfers a cytidine (B196190) monophosphate (CMP) moiety from cytidine triphosphate (CTP) to Neu5Ac, forming this compound. nih.govgenecards.org

Sialyltransferases (STs): This is a large family of enzymes responsible for transferring the sialic acid moiety from this compound to the terminal positions of carbohydrate chains on glycoproteins and glycolipids. nih.govresearchgate.net In humans, there are twenty identified sialyltransferase genes, which are categorized into four families based on the type of glycosidic linkage they form (α2,3-, α2,6-, or α2,8-) and the acceptor substrate specificity. researchgate.netnih.gov

The following table summarizes the key genes and their functions in the this compound metabolic pathway.

GeneEnzymeFunction
GNEUDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinaseCatalyzes the initial and rate-limiting steps in Neu5Ac biosynthesis.
NANSN-acetylneuraminic acid phosphate synthaseSynthesizes Neu5Ac-9-phosphate from ManNAc-6-phosphate and PEP.
NANPN-acetylneuraminic acid 9-phosphate phosphataseDephosphorylates Neu5Ac-9-P to produce Neu5Ac.
CMASCMP-N-acetylneuraminic acid synthetaseActivates Neu5Ac to this compound in the nucleus.
STsSialyltransferasesTransfer Neu5Ac from this compound to glycoconjugates in the Golgi.

The genes involved in this compound metabolism exhibit a significant degree of evolutionary conservation, underscoring their fundamental biological importance. The sialic acid activation and transfer processes are conserved from bacteria to humans, although the cellular locations of the enzymes can differ. nih.gov

The NANS gene, for instance, shows high conservation across a wide range of vertebrate species. escholarship.org Similarly, the CMAS gene and its encoded enzyme are the first in the sialic acid metabolism pathway to demonstrate strong conservation from bacteria to mammals. escholarship.org

Gene duplication events have played a role in the evolution of the sialyltransferase gene family. The genomic organization of human sialyltransferase genes suggests that they have evolved from a common ancestor through gene duplication and subsequent divergence. nih.gov This has resulted in a diverse repertoire of sialyltransferases with distinct substrate specificities and expression patterns, allowing for the generation of a wide array of sialylated structures.

Transcriptional Regulation and Epigenetic Control of Relevant Genes

The expression of genes involved in this compound metabolism is tightly regulated at both the transcriptional and epigenetic levels to meet the cell's specific needs for sialylation. This regulation ensures that the appropriate levels of sialylated glycoconjugates are maintained for proper cellular function.

Transcriptional control of these genes can be influenced by various transcription factors that bind to promoter and enhancer regions to either activate or repress gene expression. youtube.comkhanacademy.org For example, the expression of certain sialyltransferases can be altered in response to cellular signaling pathways, leading to changes in the cell surface sialylation pattern.

Epigenetic mechanisms, such as DNA methylation and histone modifications, also play a crucial role in regulating the expression of sialylation-related genes. youtube.comnih.gov DNA methylation, the addition of a methyl group to DNA, typically leads to gene silencing. nih.gov This process can be involved in the down-regulation of genes in the sialic acid biosynthesis pathway in certain cellular contexts. Furthermore, an endogenous methylated form of cytidine monophosphate (m⁵CMP), which arises from the degradation of post-transcriptionally methylated RNA, has been found to inhibit the CMP-sialic acid transporter, establishing a link between RNA epigenetics and the regulation of glycosylation. plos.org

Investigational Models of Impaired this compound Metabolism (e.g., Cell Lines, Genetically Modified Organisms)

The study of impaired Cytidine Monophosphate N-acetylneuraminic acid (this compound) metabolism relies heavily on specialized investigational models, including genetically modified organisms and cultured cell lines. These models are crucial for dissecting the complex enzymatic pathways, understanding the physiological consequences of metabolic disruption, and exploring the molecular basis of related disorders.

Genetically Modified Organisms

Genetically modified organisms, particularly mouse models, have been instrumental in elucidating the systemic effects of altered this compound metabolism.

This compound Hydroxylase (CMAH) Knockout Mice: A prominent model for studying a specific impairment in this compound metabolism is the Cmah-null mouse. nih.gov Humans naturally lack the ability to synthesize N-glycolylneuraminic acid (Neu5Gc) due to an inactivating mutation in the CMAH gene, which encodes the enzyme this compound hydroxylase responsible for converting this compound to CMP-Neu5Gc. jove.comwikipedia.org The Cmah-knockout mouse mimics this human-specific condition, providing a valuable tool for research. nih.govnih.gov Studies using this model have revealed significant alterations in metabolic pathways. For instance, Cmah-deficient mice exhibit upregulation of genes involved in glycolysis, gluconeogenesis, the TCA cycle, and glycogen (B147801) metabolism. nih.gov These changes are associated with mitochondrial dysfunction and increased oxidative stress, suggesting that the inability to hydroxylate this compound has far-reaching metabolic consequences. nih.gov This makes the Cmah-null mouse an important model for investigating metabolic disorders relevant to human health. nih.gov

Engineered Production Systems: While not models of impairment per se, organisms genetically engineered to produce this compound have been vital for confirming the function of biosynthetic enzymes. Transgenic Arabidopsis thaliana plants have been created by expressing key enzymes from the mammalian Neu5Ac biosynthesis pathway. nih.gov Co-expression of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase and N-acetylneuraminic acid phosphate synthase led to the production of Neu5Ac, which was subsequently converted to this compound by introducing CMP-N-acetylneuraminic acid synthetase. nih.gov This work provides a foundational understanding of the components necessary for a functional pathway.

Model OrganismGenetic ModificationKey Research FindingReference
Mouse (Mus musculus)Knockout of this compound hydroxylase (Cmah) geneMimics human condition of lacking Neu5Gc; results in upregulated glucose metabolism, mitochondrial dysfunction, and oxidative stress. nih.gov
Plant (Arabidopsis thaliana)Expression of three mammalian enzymes for Neu5Ac biosynthesisSuccessful in planta synthesis of Neu5Ac (1,275 nmol/g) and its conversion to this compound (2.4 nmol/g), demonstrating pathway viability. nih.gov

Cell Line Models

Cell lines offer a controlled, in vitro environment to study specific aspects of this compound metabolism at the cellular level.

Gene Knockout Cell Lines: A direct model of impaired metabolism was created by knocking out the SLC35A1 gene in human cell lines, including HEK293T and HeLa. nih.gov The SLC35A1 gene encodes the CMP-sialic acid transporter, which is responsible for moving this compound from the cytoplasm into the Golgi apparatus where it is used by sialyltransferases. nih.govjci.org The knockout of this transporter effectively impairs the sialylation process. A key finding from this model is that the lack of transport and subsequent reduction in cell-surface sialylation exposes underlying terminal galactose residues on glycoproteins. nih.gov This model system has proven useful for specific applications, such as improving the transduction efficiency of certain adeno-associated viruses (AAV) used in gene therapy. nih.gov

Metabolic Engineering in Cell Lines: Insect cell lines, such as Sf9 cells, which typically cannot produce this compound, have been engineered to elucidate the biosynthetic pathway. acs.org By introducing the human genes for sialic acid synthase and CMP-sialic acid synthetase, researchers were able to achieve the synthesis of this compound. acs.org These models are particularly useful for studying regulatory mechanisms. For example, such systems have been used to investigate the allosteric feedback inhibition of the enzyme UDP-GlcNAc-2-epimerase/ManNAc kinase by the final product, this compound. acs.org Other studies using various cell lines have shown that supplementing nutrient-deprived cells with N-acetylneuraminic acid (Neu5Ac) can increase intracellular levels of this compound and boost the expression of this compound synthetase, indicating a "feed-forward" regulatory mechanism. nih.gov

Cell LineGenetic Modification / ConditionKey Research FindingReference
HEK293T, HeLaKnockout of CMP-sialic acid transporter (SLC35A1)Impaired transport of this compound to the Golgi leads to reduced cell surface sialylation. nih.gov
Sf9 (Insect Cells)Expression of human sialic acid pathway genesAchieved this compound synthesis (16.94 nmol/mg of protein); used to study feedback inhibition by this compound. acs.org
Cancer Cell LinesNutrient deprivation with Neu5Ac supplementationIncreased levels of this compound and upregulation of this compound synthetase mRNA. nih.gov

Analytical Methodologies for Research on Cmp Neu5ac

Enzymatic Assays for CMAS and Sialyltransferase Activity

Enzymatic assays are fundamental for quantifying the activity of key enzymes involved in the biosynthesis and utilization of CMP-Neu5Ac: CMP-sialic acid synthetase (CMAS) and sialyltransferases.

Enzymatic Assays for CMAS Activity CMAS (EC 2.7.7.43) catalyzes the crucial step of forming this compound from cytidine (B196190) triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac), releasing pyrophosphate (PPi) as a byproduct nih.govuni.lufishersci.cawikipedia.org. Several methods are employed to measure CMAS activity:

Pyrophosphate Detection: A common approach involves monitoring the release of PPi. Commercial kits, such as the EnzChek pyrophosphatase assay, are widely used. These kits typically couple the hydrolysis of PPi to inorganic phosphate (B84403) (Pi) with a detectable signal, allowing for colorimetric or fluorometric quantification nih.govuni.lufishersci.ca.

High-Performance Liquid Chromatography (HPLC): Direct quantification of the this compound product or the consumption of substrates (CTP and Neu5Ac) can be achieved using HPLC with UV detection. The cytidine base within this compound allows for detection at wavelengths such as 271 nm or 272 nm wikipedia.orgmitoproteome.org. This method enables precise measurement of reaction progression and product formation.

In Situ ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-destructive technique allows for real-time, direct monitoring of the kinetics of this compound formation and degradation. It can quantify all phosphorus-containing species in the reaction mixture, including this compound, CMP, CTP, PPi, and Pi, without prior purification steps nus.edu.sgfishersci.com. The distinct resonance frequencies of ³¹P nuclei minimize signal overlap, making it suitable for complex biological samples nus.edu.sg.

Enzymatic Assays for Sialyltransferase Activity Sialyltransferases catalyze the transfer of a sialic acid residue from this compound to an acceptor carbohydrate, releasing cytidine monophosphate (CMP) fishersci.fieasychem.org. Assays for sialyltransferase activity include:

HPLC with Fluorescence Detection: This method measures the released CMP. For example, using a fluorescent acceptor substrate like Lac-β-O-MU, the sialylated product (Neu-5-Ac-α-2,6-Lac-MU) can be analyzed by HPLC with a fluorescence detector (excitation at 325 nm, emission at 372 nm) bmrb.io. The increase in fluorescent product directly correlates with enzyme activity.

Coupled Enzymatic Assays (Non-Radioactive): High-throughput compatible kits are available that offer non-radioactive detection. These often utilize a coupling phosphatase, such as CD73, to hydrolyze the released CMP, generating inorganic phosphate (Pi). The Pi is then detected colorimetrically, for instance, using Malachite Green reagents fishersci.ca.

Fluorometric Assays: These assays measure a fluorescent product generated through a multi-step enzymatic cascade. For example, some kits measure a fluorescent product at excitation/emission wavelengths of 410/470 nm, often involving the generation of ammonia (B1221849) that reacts with a detection reagent easychem.org. These assays can detect activity from various sialyltransferase linkages, such as α-1,6 and α-2,6 easychem.org.

Surface Plasmon Resonance (SPR): SPR provides a label-free approach where acceptor oligosaccharides are immobilized on a chip. The enzymatic turnover is monitored by observing the binding of specific lectins that differentiate between the unmodified and sialylated forms of the acceptor. SPR data can be correlated with classical radio assays to determine enzymatic activities, making it valuable for screening a variety of samples, including cell lysates nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pathway Monitoring and Structural Analysis

NMR spectroscopy is a versatile and powerful technique for both monitoring the biosynthesis of this compound and elucidating its structural features.

Pathway Monitoring Real-time NMR techniques provide direct insights into the kinetics of enzymatic reactions within sialic acid metabolism:

In Situ Time-Resolved ³¹P NMR: This method is highly effective for precisely monitoring the kinetics of formation and degradation of CMP-sialic acids. It enables the simultaneous and direct quantification of all phosphorus-containing species involved in the reaction, such as this compound, CTP, CMP, PPi, and Pi, directly within the reaction mixture without the need for purification nus.edu.sgfishersci.com. The wide chemical shift range of ³¹P nuclei minimizes signal overlap, ensuring robust analysis nus.edu.sg.

¹H NMR Spectroscopy: ¹H NMR can be used to monitor individual enzymatic steps in the sialic acid biosynthesis pathway by observing characteristic chemical shifts of N-acetyl methyl groups in intermediates like UDP-N-acetylglucosamine (UDP-GlcNAc), N-acetylmannosamine (ManNAc), N-acetylmannosamine-6-phosphate (ManNAc-6P), and N-acetylneuraminic acid (Neu5Ac) fishersci.be. Changes in the C3 protons of sialic acid can also be tracked by ¹H NMR to follow the formation of CMP-sialic acids researchgate.net. Advanced pseudo 2D and 3D NMR experiments can further enhance the resolution and specificity of pathway monitoring fishersci.be.

Structural Analysis NMR spectroscopy is critical for confirming the structure of this compound and its related molecules:

¹H and ¹³C NMR: These techniques are routinely used to confirm the complete conversion of Neu5Ac to this compound and to assign specific chemical shifts to various atoms within the molecule, providing detailed structural information nus.edu.sg.

Radiometric and Fluorescent Labeling Techniques for Pathway Tracing

Labeling techniques are essential for tracing the metabolic pathways involving this compound and for visualizing sialylation processes within biological systems.

Radiometric Labeling Techniques Radiometric labeling involves the incorporation of a radioactive isotope into a molecule, allowing its detection and quantification through its emitted radiation. While specific detailed protocols for this compound were not extensively covered in the provided literature, the principle is widely applied in glycobiology. For instance, "classical radio assays" are mentioned as a benchmark for validating other sialyltransferase activity measurements, such as those obtained via Surface Plasmon Resonance nih.gov. In these assays, this compound or its precursors are synthesized with a radioactive isotope (e.g., ³H or ¹⁴C). The labeled compound is then introduced into a biological system, and its incorporation into glycoconjugates or its metabolic fate is tracked by measuring radioactivity, providing quantitative insights into pathway dynamics.

Fluorescent Labeling Techniques Fluorescent labeling offers a highly sensitive and non-radioactive alternative for tracing this compound related pathways and visualizing sialylation:

Derivatization with Fluorescent Reagents: Free sialic acids, including Neu5Ac, can be derivatized with fluorescent reagents such as 1,2-diamino-4,5-methyleneoxybenzene (DMB). This derivatization forms a fluorescent adduct that can be sensitively analyzed by reverse-phase HPLC with fluorescence detection (typically at an excitation of 373 nm and emission of 448 nm). For sialic acids bound to glycoproteins or glycolipids, a preliminary step of enzymatic release using sialidases or acid hydrolysis is performed before DMB labeling.

Metabolic Oligosaccharide Engineering (MOE): This powerful strategy involves introducing unnatural sialic acid analogs, often modified with bioorthogonal tags (e.g., azide-modified sialic acids like Neu5Az), into cellular glycans. These tagged glycans are then reacted with fluorescent probes via click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to visualize sialylation on cell surfaces or to trace the incorporation of these analogs into bacterial lipooligosaccharides researchgate.net. This method provides a rapid means to screen for functional sialyltransferases and their ability to utilize exogenous this compound analogs for glycoconjugate decoration.

General Applications: More broadly, fluorescent labeling is used to study enzyme activity, localization, and interactions, as well as to track small molecule dynamics and reaction pathways within living cells and organisms.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in the article and their corresponding PubChem Compound IDs (CIDs).

Emerging Research Areas and Future Directions in Cmp Neu5ac Studies

Synthetic Biology and Metabolic Engineering for Enhanced CMP-Neu5Ac Production and Analog Generation

The demand for large quantities of this compound and its derivatives for research and therapeutic development has spurred significant advancements in synthetic biology and metabolic engineering. A primary goal is to create efficient and cost-effective microbial systems for the production of these compounds. nih.gov

Escherichia coli has been a workhorse in this field due to its well-characterized genetics and rapid growth. nih.govnih.gov A common strategy involves the heterologous expression of key enzymes in the this compound biosynthetic pathway. For instance, the co-expression of N-acetylglucosamine 2-epimerase (AGE) and Neu5Ac aldolase (B8822740) (NanA) has been used to produce N-acetylneuraminic acid (Neu5Ac), the precursor to this compound. nih.gov To further enhance production, researchers have engineered E. coli strains by inactivating genes involved in the degradation of sialic acid, such as nanT (sialic acid transporter) and nanA. nih.govmdpi.com Concurrently, genes for sialic acid biosynthesis from other organisms, like Neisseria meningitidis (neuB and neuC), are introduced and overexpressed. nih.gov By co-expressing these with the host's own glucosamine (B1671600) synthase gene (glmS), a significant increase in Neu5Ac production has been achieved. nih.gov

To produce this compound directly, the pathway is extended by incorporating the gene for this compound synthetase (CSS). researchgate.net Some approaches have successfully co-expressed Neu5Ac aldolase and this compound synthetase in a single E. coli strain, creating a "superbug" capable of producing this compound from simpler and less expensive starting materials like N-acetylmannosamine (ManNAc), pyruvate, and cytidine (B196190) triphosphate (CTP). researchgate.netnih.gov This one-plasmid, single-strain system represents a more economical and efficient approach compared to earlier methods that required multiple bacterial strains. researchgate.netnih.gov

Insect cells, such as the Sf9 cell line, are another promising heterologous system being engineered for this compound production. nih.gov Unlike bacteria, insect cells can perform more complex post-translational modifications, but they naturally lack the ability to synthesize this compound. nih.gov Metabolic engineering strategies have focused on introducing the necessary mammalian genes for the multi-step conversion of endogenous UDP-GlcNAc to this compound. nih.gov This includes the expression of UDP-GlcNAc-2-epimerase/ManNAc kinase (EK), sialic acid 9-phosphate synthase (SAS), and CMP-sialic acid synthetase (CSAS). nih.gov A key challenge in this system is the allosteric feedback inhibition of the EK enzyme by the final product, this compound. nih.gov To overcome this, researchers have utilized mutant forms of the EK enzyme that lack the feedback inhibition site, leading to significantly higher yields of this compound. nih.gov

Beyond the production of the natural compound, metabolic engineering is also being used to generate this compound analogs. oup.com These analogs, which may contain modifications at the N-acyl or other positions of the sialic acid moiety, are invaluable tools for studying the roles of sialylation in biological systems and for developing novel therapeutics. oup.com By feeding cells with modified precursors, such as N-acyl-modified mannosamines, the biosynthetic machinery can incorporate these into sialic acid and subsequently into CMP-sialic acid analogs. oup.com

Table 1: Engineered Host Systems for this compound Production
Host OrganismKey Genetic ModificationsAdvantagesChallenges
Escherichia coliOverexpression of Neu5Ac aldolase, this compound synthetase; Deletion of degradation pathways (e.g., nanA, nanT)Rapid growth, well-defined genetics, cost-effectiveLack of complex post-translational modifications
Insect Cells (e.g., Sf9)Expression of mammalian genes (EK, SAS, CSAS); Use of mutant EK to bypass feedback inhibitionCapable of complex post-translational modificationsSlower growth than bacteria, more complex culture conditions

Development of Small Molecule Modulators of this compound Metabolism (e.g., Enzyme Inhibitors for Research)

Small molecule modulators of this compound metabolism, particularly enzyme inhibitors, are indispensable tools for dissecting the intricacies of sialylation pathways and hold therapeutic potential. These molecules allow researchers to perturb the system in a controlled manner and observe the downstream consequences.

Another critical enzyme in the pathway is this compound synthetase (CMAS), which catalyzes the final step of activating Neu5Ac with CTP. researchgate.net Inhibition of CMAS presents a direct strategy to decrease the availability of the donor substrate for sialyltransferases. researchgate.net Siastatin B is a known competitive inhibitor of CMAS, acting by mimicking the natural substrate and binding to the enzyme's active site. researchgate.net Researchers are also exploring other classes of inhibitors for CMAS. For example, sulfone-based nucleotide isosteres have been synthesized and shown to inhibit Neisseria meningitidis CSS. nih.gov

Sialyltransferases, the enzymes that utilize this compound to transfer sialic acid to glycans, are also important targets. Inhibitors of these enzymes can prevent the final step of sialylation. CMP-quinic acid analogs have been developed as potent inhibitors of sialyltransferases. mdpi.com Additionally, C-5 modified fluorinated sialic acids have been shown to act as metabolic inhibitors of sialyltransferases. nih.gov These compounds are taken up by cells and converted to their corresponding CMP-analogs, which then competitively block the sialyltransferases. nih.gov

The development of these inhibitors is not only for therapeutic purposes but also for their use as research tools. By selectively inhibiting different enzymes in the pathway, scientists can study the specific roles of sialylation in various cellular processes. For example, inhibiting sialylation has been shown to affect cancer cell metastasis, highlighting the importance of this pathway in disease progression. mdpi.com

Table 2: Small Molecule Inhibitors of this compound Metabolism
Inhibitor ClassTarget EnzymeMechanism of Action
This compound (natural)UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE)Allosteric feedback inhibition
Siastatin BThis compound synthetase (CMAS)Competitive inhibition
Sulfone-based nucleotide isosteresThis compound synthetase (CMAS)Inhibition of enzyme activity
CMP-quinic acid analogsSialyltransferasesPotent inhibition
C-5 modified fluorinated sialic acidsSialyltransferasesMetabolic inhibition (after conversion to CMP-analog)

Cross-Talk and Interdependency with Other Nucleotide Sugar Metabolic Pathways

The biosynthesis of this compound does not occur in isolation but is intricately connected with other nucleotide sugar metabolic pathways. This interplay is crucial for maintaining cellular homeostasis and ensuring the appropriate supply of precursors for glycosylation. The most direct link is with the hexosamine biosynthetic pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.net UDP-GlcNAc serves as the initial substrate for the de novo synthesis of sialic acid in mammals. nih.gov The enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) converts UDP-GlcNAc to ManNAc, committing it to the sialic acid pathway. plos.org

The flux through the hexosamine pathway, therefore, directly impacts the availability of the precursor for this compound synthesis. nih.gov This interdependency is tightly regulated. As mentioned previously, this compound acts as a feedback inhibitor of GNE, creating a regulatory loop that connects the end product of the sialic acid pathway with its initial committed step. nih.govplos.org This ensures that the production of this compound is responsive to the cell's needs and prevents the unnecessary depletion of the UDP-GlcNAc pool, which is also required for other essential glycosylation pathways, such as O-GlcNAcylation and the synthesis of other UDP-sugars like UDP-GalNAc. oup.comresearchgate.net

The broader context of nucleotide sugar metabolism reveals a system of interconnected pathways. In animal cells, monosaccharides are activated by a limited number of nucleotides: UDP for glucose, galactose, GlcNAc, GalNAc, glucuronic acid, and xylose; GDP for mannose and fucose; and CMP exclusively for sialic acid. nih.gov The pools of these nucleotide sugars are regulated through both their synthesis and interconversion. For example, UDP-GlcNAc can be epimerized to UDP-GalNAc by the enzyme UDP-galactose 4'-epimerase (GALE). acs.org This interconversion highlights the metabolic cross-talk where the flux through one pathway can influence the substrate availability for another.

Understanding this network of interactions is critical for metabolic engineering efforts. For instance, attempts to overproduce this compound by upregulating the sialic acid pathway must consider the potential impact on the UDP-GlcNAc pool and, consequently, on other essential glycosylation processes. A holistic, systems-level view of nucleotide sugar metabolism is necessary to predict the outcomes of such manipulations and to design more effective strategies for glycoengineering.

Advanced Glycoengineering Strategies Utilizing this compound in Heterologous Systems

Advanced glycoengineering strategies are being developed to produce recombinant glycoproteins with defined and human-like sialylation patterns in heterologous systems. This is of particular importance for the production of therapeutic proteins, as the presence and type of sialylation can significantly impact their efficacy, stability, and immunogenicity.

In E. coli, which lacks endogenous glycosylation machinery, researchers have successfully engineered a complete pathway for the production of terminally sialylated N-glycoproteins. mdpi.comnih.gov This involves the introduction of a multi-gene cassette that directs the synthesis of this compound, the assembly of a specific glycan on a lipid carrier, and the transfer of this sialylated glycan to a target protein. For example, a pathway has been constructed to produce glycoproteins with the human-like Neu5Ac-α-2,6-Gal-β-1,4-GlcNAc- terminus. This was achieved by co-expressing genes for this compound synthesis, a set of glycosyltransferases to build the core glycan, a specific α-2,6-sialyltransferase from Photobacterium leiognathi, and an oligosaccharyltransferase (OTase) to transfer the completed glycan to the protein. A significant challenge in this system is the metabolic burden placed on the host cell, which can lead to reduced growth and lower protein yields. nih.gov Future work will focus on optimizing gene expression levels and potentially integrating the necessary genes into the bacterial genome to improve stability and yield.

Insect cells are another attractive platform for producing sialylated glycoproteins because they are eukaryotes and possess the basic machinery for N-glycosylation. nih.govnih.gov However, as previously noted, they cannot synthesize this compound. nih.govnih.gov Glycoengineering strategies in insect cells involve the stable or transient expression of the mammalian genes required for the this compound biosynthetic pathway. nih.govnih.gov By co-expressing these genes with a target glycoprotein (B1211001) and the appropriate sialyltransferase, it is possible to produce fully sialylated recombinant proteins. nih.gov Strategies to enhance the efficiency of sialylation in these systems include overcoming metabolic bottlenecks by using mutant enzymes that are not subject to feedback inhibition and supplementing the culture media with precursors like GlcNAc to boost the intracellular pool of UDP-GlcNAc. jove.complos.org

In Chinese hamster ovary (CHO) cells, a widely used mammalian cell line for therapeutic protein production, glycoengineering efforts are focused on enhancing and controlling the sialylation process. researchgate.net One strategy involves the overexpression of the CMP-sialic acid transporter (CMP-SAT), which is responsible for transporting this compound from the cytoplasm into the Golgi apparatus where sialylation occurs. nih.govresearchgate.net Increasing the levels of this transporter can lead to a higher concentration of the donor substrate in the Golgi, resulting in more complete sialylation of the recombinant protein. researchgate.net These strategies can be combined with the overexpression of specific sialyltransferases to achieve desired sialylation patterns. researchgate.net

Table 3: Glycoengineering Strategies in Heterologous Systems
Heterologous SystemStrategyKey Enzymes/Proteins InvolvedGoal
E. coliDe novo synthesis of sialylated N-glycansThis compound synthesis pathway enzymes, glycosyltransferases, sialyltransferase, oligosaccharyltransferaseProduction of glycoproteins with specific, human-like sialylation
Insect CellsIntroduction of mammalian this compound biosynthesis pathwayUDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), NANS, CMAS, sialyltransferaseProduction of sialylated recombinant proteins
CHO CellsEnhancement of endogenous sialylationCMP-sialic acid transporter (CMP-SAT), sialyltransferasesIncreased and consistent sialylation of therapeutic proteins

Unexplored Enzymatic Pathways and Novel Sialyltransferases

While the canonical pathway for this compound biosynthesis in mammals is well-documented, there are still aspects of sialic acid metabolism that remain to be fully elucidated, suggesting the existence of unexplored enzymatic pathways or alternative enzyme functions. For instance, in the mammalian pathway, the dephosphorylation of Neu5Ac-9-phosphate to Neu5Ac is a critical step, yet the specific phosphatases responsible for this reaction are not completely characterized and are often referred to as "unknown dephosphorylases". researchgate.net The identification and characterization of these enzymes could reveal new points of regulation within the pathway.

The search for novel sialyltransferases is an active area of research, driven by the need for enzymes with different specificities and properties for glycoengineering applications. Sialyltransferases are a diverse family of enzymes that catalyze the transfer of sialic acid from this compound to acceptor glycans, forming specific linkages (α2-3, α2-6, or α2-8). The discovery of new sialyltransferases with unique acceptor specificities or linkage preferences would expand the toolbox for creating novel glycan structures.

Genomic and metagenomic mining are powerful approaches for discovering novel enzymes. By screening the genetic material from a wide range of organisms, including those from extreme environments, it is possible to identify genes encoding enzymes with potentially new and useful properties. nih.gov This approach has been successful in identifying novel sialidases, enzymes that cleave sialic acid from glycans, and could be similarly applied to the discovery of new sialyltransferases. nih.gov

Furthermore, some known enzymes may possess unexplored catalytic activities. For example, the sialyltransferase from Pasteurella multocida (PmST1) has been shown to sialylate non-glycan substrates, indicating a degree of substrate promiscuity that could be exploited for biocatalysis. nih.gov In some organisms, such as fungi, the presence of sialic acids on the cell surface without identifiable sialyltransferase genes suggests the existence of alternative pathways for sialylation, possibly involving trans-sialidases that can transfer sialic acid from an external source directly to the cell's own glycans. nih.gov The exploration of these alternative mechanisms could provide new strategies for modifying cell surfaces.

Systems Biology Approaches to this compound Flux and Regulation

Systems biology offers a powerful framework for understanding the complex dynamics of this compound metabolism by integrating experimental data with computational modeling. These approaches allow for a holistic view of the pathway, considering the interplay of multiple enzymes, metabolites, and regulatory mechanisms.

Metabolic flux analysis (MFA) is a key tool in systems biology that can be used to quantify the flow of metabolites through a metabolic network. nih.gov By tracking the fate of isotopically labeled precursors, MFA can provide a detailed picture of how carbon and nitrogen are partitioned between different pathways, including the hexosamine and sialic acid biosynthetic pathways. nih.gov This information is invaluable for identifying bottlenecks in production and for designing rational metabolic engineering strategies to enhance the flux towards this compound. Studies have shown that increasing the metabolic flux through the sialic acid pathway does not uniformly increase the sialylation of all glycoproteins but rather selectively modulates the sialylation of a subset of proteins. nih.gov

Flux balance analysis (FBA) is a computational modeling technique that can be used to predict metabolic fluxes based on the stoichiometry of the metabolic network and a defined cellular objective, such as maximizing biomass production. researchgate.netnih.gov FBA models of nucleotide sugar metabolism can be used to simulate the effects of genetic modifications or changes in nutrient availability on the production of this compound. researchgate.net These models can help to identify key control points in the network and to predict the metabolic trade-offs associated with overproducing a specific nucleotide sugar.

The regulation of this compound flux occurs at multiple levels, including transcriptional control of the biosynthetic enzymes and allosteric regulation of enzyme activity. A systems biology approach can integrate these different layers of regulation to create more comprehensive and predictive models. For example, the allosteric feedback inhibition of GNE by this compound is a critical regulatory node that controls the entry of metabolites into the sialic acid pathway. oup.com Additionally, the transport of this compound into the Golgi is regulated, and recent work has identified endogenous methylated forms of CMP as potential physiological regulators of the CMP-sialic acid transporter.

Advanced analytical techniques, such as real-time NMR spectroscopy, are also being employed to monitor the dynamics of the sialic acid biosynthesis pathway in situ. This allows for the direct observation of enzyme kinetics and metabolite concentrations within a complex mixture, providing valuable data for the development and validation of kinetic models of the pathway. By combining these experimental and computational approaches, systems biology is providing unprecedented insights into the regulation and dynamics of this compound metabolism, paving the way for more precise and effective glycoengineering.

Q & A

Q. What enzymatic methods are commonly used for in vitro synthesis of CMP-Neu5Ac, and how are reaction conditions optimized?

this compound is synthesized via multi-enzyme cascades using engineered bacterial systems. Key enzymes include this compound synthetase (NeuA) and kinases for nucleotide sugar regeneration. For example, E. coli JM109(DE3) strains overexpressing NeuA achieve yields up to 25.9 g/L under optimized conditions: 37°C induction temperature, 50 g/L cell concentration, and 60 mM substrates (CTP and Neu5Ac). Reaction progress is monitored via HPLC or TLC to track substrate conversion and product stability . One-pot reactions using cell lysates or immobilized enzymes improve efficiency by reducing intermediate isolation steps .

Q. What metabolic pathways involve this compound in sialylated glycoconjugate biosynthesis?

this compound is synthesized in the nucleus via this compound synthetase, which converts Neu5Ac and CTP into the activated donor. It is then transported to the Golgi, where sialyltransferases (e.g., ST6Gal I) catalyze its transfer to glycoproteins, glycolipids, or oligosaccharides. Salvage pathways recycle free Neu5Ac from glycoconjugate degradation back into this compound, ensuring metabolic efficiency .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Detailed reporting of enzyme sources (e.g., Neisseria meningitidis NeuA ), substrate purity, and analytical methods (e.g., HPLC retention times ) is critical. Protocols should specify buffer composition (e.g., pH 7.5 for stability), temperature, and enzyme activity units. Supporting information should include raw chromatograms and kinetic curves to validate reproducibility .

Advanced Research Questions

Q. What structural insights into this compound binding to sialyltransferases can guide enzyme engineering?

High-resolution crystal structures of human ST6Gal I bound to this compound (PDB: 6QVT) reveal key interactions: Tyr354 stabilizes the cytidine moiety via π-stacking, while Asp141 and Arg314 coordinate the phosphate group. Mutagenesis of these residues reduces catalytic efficiency, guiding rational design of sialyltransferases with altered donor specificity .

Q. How can discrepancies in reported optimal synthesis conditions for this compound be resolved?

Variations in optimal cell concentration (50–250 g/L ) or substrate ratios may arise from differences in enzyme expression levels, strain engineering, or analytical methods (e.g., HPLC vs. colorimetric assays). Researchers should perform side-by-side comparisons under standardized conditions and report batch-to-batch variability. Kinetic modeling (e.g., Michaelis-Menten analysis ) can identify rate-limiting steps for further optimization.

Q. What strategies mitigate this compound hydrolysis during structural or functional studies?

this compound is prone to hydrolysis at acidic pH (<6.0) or elevated temperatures. To stabilize it, use neutral buffers (pH 7.0–7.5), short incubation times (<3 hours for crystallography ), and low temperatures (4°C). For enzymatic assays, include phosphatase inhibitors or use this compound analogs with non-hydrolyzable phosphate linkages .

Q. How do kinetic parameters of sialyltransferases vary with this compound concentration, and what are the implications for glycoengineering?

Kinetic studies using α2–3-sialyltransferases (e.g., PmST1) show a Km of 1 mM for this compound, indicating moderate affinity. Excess donor (>5 mM) may cause substrate inhibition, reducing transfer efficiency. Modular systems combining this compound synthesis and sialylation in situ minimize waste and improve product yields .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the stability of this compound in enzymatic cascades?

Stability varies with enzyme composition (e.g., phosphatase activity in lysates) and reaction pH. For example, E. coli lysates degrade this compound within 4 hours at 37°C , whereas purified systems retain >90% activity. Use orthogonal assays (e.g., mass spectrometry) to confirm degradation pathways and adjust reaction conditions accordingly .

Methodological Resources

Q. What experimental controls are essential for validating this compound synthesis and sialylation activity?

Include negative controls (e.g., heat-inactivated enzymes), internal standards (e.g., deuterated this compound), and substrate depletion curves. For structural studies, collect diffraction data at multiple timepoints to confirm ligand occupancy and avoid artifacts from hydrolysis .

Q. How can chemoenzymatic approaches streamline the synthesis of this compound derivatives?

Combine whole-cell catalysis (for Neu5Ac production) with chemical modification (e.g., N-acyl group substitution) before enzymatic activation. For example, N-glycolylneuraminic acid (Neu5Gc) is synthesized via NeuA-catalyzed conversion of Neu5Gc and CTP, followed by HPLC purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.